molecular formula C9H5F7O3 B14350633 Acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol CAS No. 90284-55-2

Acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol

Katalognummer: B14350633
CAS-Nummer: 90284-55-2
Molekulargewicht: 294.12 g/mol
InChI-Schlüssel: BKDFBJSCCPLGIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is an aryl fluorinated building block, characterized by its colorless liquid form, hygroscopic properties, and faintly phenolic odor . This compound is significant in various chemical applications due to its unique structure and properties.

Vorbereitungsmethoden

The synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol typically involves the use of octafluorotoluene as a starting reagent . The reaction conditions and specific synthetic routes can vary, but the general approach involves fluorination processes that introduce the tetrafluoro and trifluoromethyl groups onto the phenol ring. Industrial production methods may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing capabilities, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in various chemical reactions, where it can modify the electronic properties of the target molecules .

Vergleich Mit ähnlichen Verbindungen

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol can be compared with other fluorinated phenols, such as:

The uniqueness of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol lies in its combination of tetrafluoro and trifluoromethyl groups, which provide a distinct set of electronic and steric properties that are valuable in various chemical applications.

Eigenschaften

90284-55-2

Molekularformel

C9H5F7O3

Molekulargewicht

294.12 g/mol

IUPAC-Name

acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7HF7O.C2H4O2/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10;1-2(3)4/h15H;1H3,(H,3,4)

InChI-Schlüssel

BKDFBJSCCPLGIX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.